tert-Butyl 3-methoxybenzoate tert-Butyl 3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 58656-97-6
VCID: VC11701864
InChI: InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3
SMILES: CC(C)(C)OC(=O)C1=CC(=CC=C1)OC
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

tert-Butyl 3-methoxybenzoate

CAS No.: 58656-97-6

Cat. No.: VC11701864

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-methoxybenzoate - 58656-97-6

Specification

CAS No. 58656-97-6
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name tert-butyl 3-methoxybenzoate
Standard InChI InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3
Standard InChI Key ZPLFHXUDJLEUOT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC(=CC=C1)OC
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=CC=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl 3-methoxybenzoate (C₁₂H₁₆O₃) consists of a benzoate core substituted with a methoxy group at the 3-position and a tert-butyl ester group at the 1-position. The tert-butyl group enhances steric hindrance, influencing the compound’s solubility and reactivity. Key physicochemical properties include:

PropertyValue/Description
Molecular Weight208.25 g/mol
Density~1.05 g/cm³ (estimated)
Boiling Point~250–270°C (extrapolated)
SolubilitySoluble in organic solvents (e.g., chloroform, methanol)
Melting Point45–50°C (hypothetical range)

The methoxy group’s electron-donating effect activates the aromatic ring toward electrophilic substitution, while the tert-butyl ester group stabilizes the molecule against hydrolysis under mild conditions .

Synthesis Methodologies

Direct Esterification of 3-Methoxybenzoic Acid

The most straightforward synthesis involves the reaction of 3-methoxybenzoic acid with tert-butanol under acidic catalysis. For example, employing p-toluenesulfonic acid (PTSA) in refluxing toluene yields the ester via azeotropic removal of water . This method parallels the synthesis of tert-butyl cinnamate, where similar conditions achieved yields exceeding 90% .

Transesterification Approaches

Recent advances in transesterification, such as PCl₃-mediated methods, offer efficient pathways for converting tert-butyl esters into other esters. While focuses on tert-butyl benzoate derivatives, this methodology could theoretically extend to tert-butyl 3-methoxybenzoate. For instance, reacting tert-butyl 3-methoxybenzoate with methanol in the presence of PCl₃ may yield methyl 3-methoxybenzoate, though experimental validation is required.

Catalytic Systems

The use of 4-(tertiary amino)pyridine catalysts, as demonstrated in the synthesis of tert-butyl 3-oxobutyrate , could enhance reaction efficiency under milder conditions. Such catalysts reduce byproduct formation (e.g., dehydroacetic acid) and eliminate the need for high-temperature purification .

Industrial and Research Applications

Pharmaceutical Intermediates

tert-Butyl esters are widely employed as protected carboxyl groups in drug synthesis. For example, N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, a structurally related compound, is an intermediate in methoxyfenozide production . By analogy, tert-butyl 3-methoxybenzoate could serve as a precursor in cephalosporin or nonsteroidal anti-inflammatory drug (NSAID) synthesis, where methoxy-substituted aromatics are common.

Agrochemical Development

The methoxy group’s role in enhancing lipid solubility and bioavailability makes this compound valuable in pesticide formulations. Similar to RH-116267 , tert-butyl 3-methoxybenzoate might act as a scaffold for insecticides or herbicides, leveraging its stability under environmental conditions.

Material Science

In polymer chemistry, tert-butyl esters function as temporary protective groups. The methoxy substituent could further modulate polymer solubility or reactivity, enabling tailored material properties.

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